molecular formula C8H8FN3 B12445427 4-Fluoro-3-(hydrazinylmethyl)benzonitrile CAS No. 1016523-01-5

4-Fluoro-3-(hydrazinylmethyl)benzonitrile

Cat. No.: B12445427
CAS No.: 1016523-01-5
M. Wt: 165.17 g/mol
InChI Key: KLWIMNLKERWWNM-UHFFFAOYSA-N
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Description

4-Fluoro-3-(hydrazinylmethyl)benzonitrile is an organic compound with the molecular formula C8H8FN3. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 4-position and a hydrazinylmethyl group at the 3-position.

Properties

CAS No.

1016523-01-5

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

4-fluoro-3-(hydrazinylmethyl)benzonitrile

InChI

InChI=1S/C8H8FN3/c9-8-2-1-6(4-10)3-7(8)5-12-11/h1-3,12H,5,11H2

InChI Key

KLWIMNLKERWWNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)CNN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(hydrazinylmethyl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzonitrile as the starting material.

    Hydrazinylmethylation: The 4-fluorobenzonitrile undergoes a hydrazinylmethylation reaction, where a hydrazinylmethyl group is introduced at the 3-position of the benzene ring. .

Industrial Production Methods

While specific industrial production methods for 4-Fluoro-3-(hydrazinylmethyl)benzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(hydrazinylmethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .

Scientific Research Applications

4-Fluoro-3-(hydrazinylmethyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(hydrazinylmethyl)benzonitrile involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. The fluoro and hydrazinylmethyl groups play a crucial role in its activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(hydrazinylmethyl)benzonitrile is unique due to the presence of both fluoro and hydrazinylmethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields .

Biological Activity

4-Fluoro-3-(hydrazinylmethyl)benzonitrile, with the CAS number 1016523-01-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and applications based on diverse scientific sources.

  • Molecular Formula : C8H8FN3
  • Molecular Weight : 165.17 g/mol
  • IUPAC Name : 4-Fluoro-3-(hydrazinylmethyl)benzonitrile

Biological Activity

The biological activity of 4-Fluoro-3-(hydrazinylmethyl)benzonitrile has been explored in various contexts, including its inhibitory effects on specific enzymes and its potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds similar to 4-Fluoro-3-(hydrazinylmethyl)benzonitrile exhibit inhibitory activity against Glycogen Synthase Kinase-3 (GSK-3), an important target in the treatment of various diseases such as diabetes and cancer. The structure-activity relationship (SAR) studies have shown that modifications to the hydrazine and nitrile groups can significantly influence the inhibitory potency against GSK-3 isoforms .

Antimicrobial Activity

Preliminary studies have suggested that 4-Fluoro-3-(hydrazinylmethyl)benzonitrile may possess antimicrobial properties. This is attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Further investigations are needed to quantify these effects and determine specific mechanisms of action.

The proposed mechanism of action for 4-Fluoro-3-(hydrazinylmethyl)benzonitrile involves:

  • Redox Reactions : The presence of the fluoro group may facilitate electron transfer processes, impacting oxidative stress pathways within cells.
  • Enzyme Interaction : The hydrazine moiety could interact with key amino acid residues in enzyme active sites, leading to inhibition .

Case Studies

  • GSK-3 Inhibitors : A study evaluating various GSK-3 inhibitors highlighted the importance of structural features similar to those found in 4-Fluoro-3-(hydrazinylmethyl)benzonitrile. The results demonstrated that compounds with a cyano group showed enhanced selectivity and potency against GSK-3α compared to their analogs without this substituent .
  • Antimicrobial Screening : In a recent screening for antimicrobial agents, derivatives of hydrazine-based compounds were tested against several bacterial strains. The results indicated that certain structural modifications led to increased efficacy, suggesting a promising avenue for developing new antibiotics based on the hydrazine scaffold .

Comparative Analysis

The following table summarizes the biological activities of 4-Fluoro-3-(hydrazinylmethyl)benzonitrile compared to related compounds:

CompoundGSK-3 InhibitionAntimicrobial ActivityMolecular Weight
4-Fluoro-3-(hydrazinylmethyl)benzonitrileModeratePotential165.17 g/mol
Analog A (without cyano group)LowWeak160.15 g/mol
Analog B (with additional halogen)HighModerate180.20 g/mol

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